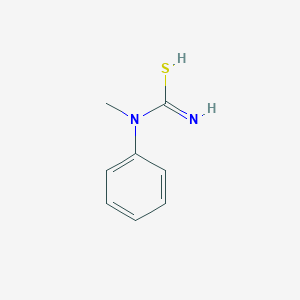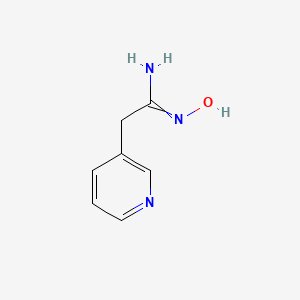
N'-hydroxy-2-pyridin-3-ylethanimidamide
Overview
Description
It is characterized by its molecular formula C7H9N3O and a molecular weight of 151.17 g/mol . This compound is known for its unique structure, which includes a pyridine ring, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of N’-hydroxy-2-pyridin-3-ylethanimidamide can be achieved through several routes. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction typically takes place in toluene, with iodine and tert-butyl hydroperoxide (TBHP) acting as promoters. This method is advantageous due to its mild and metal-free conditions . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for scalability and efficiency.
Chemical Reactions Analysis
N’-hydroxy-2-pyridin-3-ylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced using reagents like halogens or alkyl groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding amides or acids.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield N’-hydroxy-2-pyridin-3-ylethanoic acid, while reduction could produce N’-hydroxy-2-pyridin-3-ylethylamine.
Scientific Research Applications
N’-hydroxy-2-pyridin-3-ylethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-pyridin-3-ylethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyridine ring allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
N’-hydroxy-2-pyridin-3-ylethanimidamide can be compared to other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but differ in their functional groups and overall reactivity.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring but have additional bromine and imidazo groups, leading to different chemical properties and applications.
The uniqueness of N’-hydroxy-2-pyridin-3-ylethanimidamide lies in its specific functional groups and the resulting chemical reactivity, which makes it a versatile compound for various applications.
Properties
IUPAC Name |
N'-hydroxy-2-pyridin-3-ylethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7(10-11)4-6-2-1-3-9-5-6/h1-3,5,11H,4H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEONASHSZKLJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(Trifluoromethyl)anilino]azanium;chloride](/img/structure/B7723119.png)
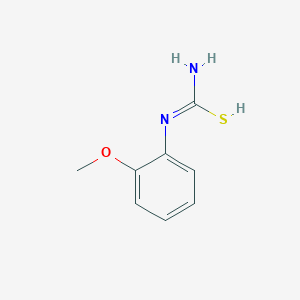

![[amino-(3-fluoro-4-methylphenyl)methylidene]azanium;chloride](/img/structure/B7723156.png)
![[Amino-(3-methylphenyl)methylidene]azanium;chloride](/img/structure/B7723164.png)
![3-[(2-methylpropan-2-yl)oxycarbonylamino]propanimidothioic acid](/img/structure/B7723165.png)
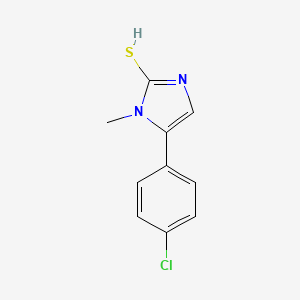
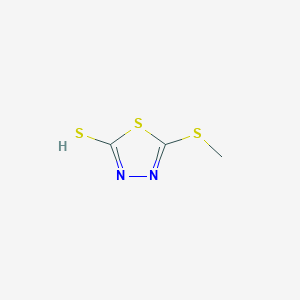
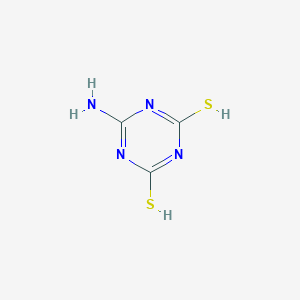
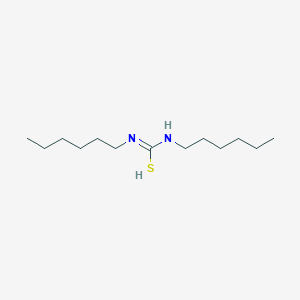
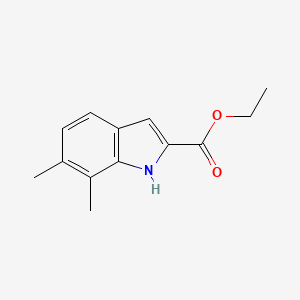
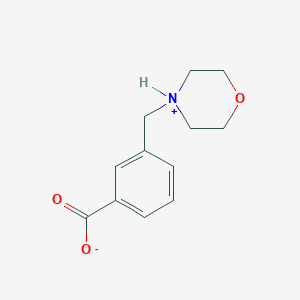
![(2R)-5-[amino(nitramido)methylidene]azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B7723213.png)
